molecular formula C7H14ClNO B2920938 [(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride CAS No. 1628841-21-3

[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride

Cat. No.: B2920938
CAS No.: 1628841-21-3
M. Wt: 163.65
InChI Key: KUVLTTVHEBMMKD-UHRUZOLSSA-N
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Description

[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
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Biological Activity

[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride is a bicyclic amine that has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This compound's unique stereochemistry and bicyclic structure suggest specific binding affinities to various biological targets, making it a candidate for further exploration in medicinal chemistry.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC6_6H12_{12}N2_2·HCl
Molecular Weight144.63 g/mol
Structure TypeBicyclic amine
CAS Number1500153-58-1

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Research indicates that it acts as a ligand for multiple receptor types, including dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and motor control.

Neurotransmitter Interaction

Studies have shown that this compound exhibits significant binding affinity to dopamine transporters, although it is less potent than cocaine derivatives. For instance, in vitro assays have demonstrated Ki values ranging from 5 to 96 µM for various analogs of azabicyclo[2.2.1]heptane derivatives, indicating a moderate affinity for these targets compared to stronger stimulants like cocaine .

Pharmacological Applications

The pharmacological implications of this compound include potential uses in treating disorders associated with dopamine dysregulation such as Parkinson's disease and schizophrenia. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for enhancing cognitive function or alleviating symptoms of mood disorders.

Case Studies

Case Study 1: Binding Affinity Analysis
A study evaluated the binding affinities of several azabicyclo compounds at the dopamine transporter using rat caudate-putamen tissue samples. The results indicated that while the compound showed lower potency than cocaine derivatives, its unique structure allowed for distinct interaction patterns that could be exploited for drug development .

Case Study 2: Stereochemical Impact on Activity
Research on stereoisomers of similar bicyclic compounds revealed that specific configurations significantly influenced biological activity. For example, certain isomers exhibited enhanced receptor binding capabilities compared to their counterparts, suggesting that stereochemistry plays a critical role in the pharmacodynamics of azabicyclo compounds .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeBinding Affinity (Ki)Unique Features
Piperidine Six-membered ring amineNot specifiedCommon building block in organic synthesis
Tropane Bicyclic structureVaries significantlyKnown for its presence in alkaloids
Quinuclidine Bicyclic amineNot specifiedExhibits unique receptor binding properties

The structural uniqueness of this compound allows for selective interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLTTVHEBMMKD-UHRUZOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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